molecular formula C27H31N5O3 B13387683 2-(2,2-Diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide

2-(2,2-Diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide

Cat. No.: B13387683
M. Wt: 473.6 g/mol
InChI Key: KUWBXRGRMQZCSS-UHFFFAOYSA-N
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Description

Introduction to 2-(2,2-Diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide in Neuropeptide Y Receptor Research

Neuropeptide Y (NPY), a 36-amino-acid peptide, regulates physiological processes such as appetite, anxiety, and vascular tone through interactions with G protein-coupled receptors (Y1, Y2, Y4, Y5). The Y1 receptor, in particular, has been implicated in obesity and metabolic syndromes, driving demand for selective antagonists. Early NPY receptor antagonists were peptide derivatives limited by poor bioavailability and rapid degradation. The discovery of 2-(2,2-diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide, a nonpeptide antagonist, addressed these challenges by combining structural motifs inspired by NPY’s C-terminal domain with synthetic modifications for stability and receptor specificity.

Historical Context of Nonpeptide Antagonist Development for NPY Receptors

The quest for nonpeptide NPY antagonists began in the 1990s with the identification of Y1 receptor-binding motifs in NPY’s C-terminal helix. Initial efforts focused on peptide fragments, but their clinical utility was hampered by enzymatic instability and inability to cross the blood-brain barrier. Breakthroughs came with the synthesis of BIBP 3226, a diphenylacetylene derivative that blocked Y1-mediated vasoconstriction with nanomolar affinity. However, its polar guanidine group limited central nervous system (CNS) penetration, prompting structural refinements.

Structural Evolution of Argininamide-Based Antagonists

The introduction of 2-(2,2-diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide built upon the argininamide scaffold of BIBO3304, a Y1 antagonist with subnanomolar potency (Ki = 1.5–4.3 nM). Key modifications included:

  • Diphenylacetamido Core : Mimics NPY’s amphipathic α-helix, enhancing hydrophobic interactions with the Y1 receptor’s transmembrane domain.
  • 4-Hydroxybenzyl Substituent : Replaces bulkier groups (e.g., ureidomethyl) to improve solubility and reduce steric hindrance.
  • Guanidino Terminal : Preserves critical hydrogen bonding with aspartate residues in the receptor’s ligand-binding pocket.

These changes yielded a compound with balanced lipophilicity (logP ≈ 2.8) and molecular weight (<600 Da), addressing prior limitations in CNS accessibility.

Table 1: Comparative Analysis of Y1 Receptor Antagonists

Compound Structural Features Y1 Ki (nM) Y2/Y4/Y5 Selectivity
NPY (13–36) C-terminal α-helix with amidated tyrosine 0.8 Low
BIBP 3226 Diphenylacetylene + guanidine 4.2 Moderate
BIBO3304 Argininamide + ureidomethylbenzyl 1.5 High
Target Compound Diphenylacetamido + 4-hydroxybenzyl 2.1* High

*Estimated based on structural analogs.

Role of C-Terminal Peptide Mimetics in Ligand Design

The C-terminal segment of NPY (residues 13–36) adopts an α-helical conformation critical for Y1 receptor activation. Cryo-EM studies reveal that NPY’s amidated tyrosine-36 anchors deep within the receptor’s hydrophobic core, while residues 27–35 engage extracellular loops to stabilize binding. Nonpeptide antagonists like 2-(2,2-diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide replicate these interactions through strategic functionalization:

Diphenylacetamido as a Helix Mimetic

The diphenylacetamido group emulates NPY’s helical domain by:

  • Hydrophobic Contacts : Phenyl rings occupy a pocket formed by transmembrane helices 3 and 5, mimicking leucine and phenylalanine side chains in NPY.
  • Conformational Rigidity : Restricts rotation to maintain optimal orientation for receptor engagement, a feature absent in flexible peptide analogs.
Guanidino Group as a Tyrosine-36 Surrogate

The terminal guanidine moiety substitutes for NPY’s amidated tyrosine-36, forming:

  • Salt Bridges : With aspartate-104 and glutamate-288 in the Y1 receptor’s binding site.
  • Hydrogen Bonds : To serine-307 and threonine-212, stabilizing the antagonist-receptor complex.
4-Hydroxybenzyl for Solubility and Selectivity

Incorporating a 4-hydroxybenzyl group at the N-terminus enhances aqueous solubility while avoiding off-target interactions with Y2/Y4 receptors. This modification exploits differences in extracellular loop structures among NPY receptor subtypes, as Y1 lacks the polar residues required to accommodate larger substituents.

Structural Comparison to NPY $$ \text{NPY C-terminal: } \text{-Leu}^{30}\text{-Tyr}^{36}\text{-NH}_2 \quad \leftrightarrow \quad \text{Target Compound: } \text{Diphenylacetamido-Guanidino-OHBz} $$ Here, the hydroxybenzyl (OHBz) group mirrors tyrosine-36’s phenolic ring, while the guanidine replicates the terminal amide’s hydrogen-bonding capacity.

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWBXRGRMQZCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

  • Starting Materials : The synthesis typically begins with the preparation of the necessary building blocks, such as 2,2-diphenylacetic acid, 4-hydroxybenzylamine, and a guanidine derivative.

  • Amide Formation : The first step involves forming an amide bond between 2,2-diphenylacetic acid and the appropriate amine, which could be a protected form of the guanidine derivative.

  • Guanidine Introduction : The guanidine group is introduced through a reaction with a suitable guanidine precursor.

  • Coupling with 4-Hydroxybenzylamine : The final step involves coupling the intermediate with 4-hydroxybenzylamine to form the target compound.

Detailed Synthesis Protocol

Step 1: Preparation of 2,2-Diphenylacetamide Intermediate

  • Reagents : 2,2-Diphenylacetic acid, thionyl chloride, triethylamine, and the appropriate amine (e.g., a protected guanidine derivative).
  • Procedure : Activate the carboxylic acid with thionyl chloride, followed by reaction with the amine in the presence of a base like triethylamine.

Step 2: Introduction of Guanidine Group

  • Reagents : Protected guanidine derivative, appropriate deprotecting agent.
  • Procedure : Deprotect the guanidine group under mild conditions to avoid side reactions.

Step 3: Coupling with 4-Hydroxybenzylamine

  • Reagents : 4-Hydroxybenzylamine, coupling reagent (e.g., HATU or EDCI), base (e.g., DIPEA).
  • Procedure : Use a coupling reagent to form the amide bond between the guanidine intermediate and 4-hydroxybenzylamine.

Analytical Techniques

To verify the structure and purity of the synthesized compound, several analytical techniques are employed:

Research Findings and Applications

2-(2,2-Diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide is part of a broader class of compounds investigated for their potential as ligands for neuropeptide Y1 receptors. These receptors are involved in various physiological processes, including cardiovascular regulation and stress response. The development of selective ligands for these receptors can provide valuable tools for understanding their roles and potentially treating related disorders.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones under mild conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The pharmacological activity of BIBP 3226 is influenced by its substituents:

  • Diphenylacetamido group : Enhances hydrophobic interactions with receptor pockets.
  • Guanidino group: Facilitates hydrogen bonding and ionic interactions, critical for receptor antagonism.
  • 4-Hydroxybenzyl group : Contributes to solubility and metabolic stability.

Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Pharmacological Comparison
Compound Name (IUPAC) Key Substituents Molecular Weight (g/mol) Target/Application Key Differences from BIBP 3226 Evidence
BIBP 3226
(5-Carbamimidamido-2-(2,2-diphenylacetamido)-N-(4-hydroxybenzyl)pentanamide)
Diphenylacetamido, guanidino, 4-hydroxybenzyl ~488 (estimated) NPY Y1 antagonist (bone regeneration) Reference compound
(R)-5-((diaminomethyl)amino)-2-(2,2-diphenylacetamido)-N-(4-hydroxybenzyl)pentanamide Diaminomethyl instead of guanidino ~485 (estimated) NPY Y1 receptor studies Reduced hydrogen-bonding capacity due to diaminomethyl substitution
2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide Bis-4-fluorophenyl, hydroxyl 411.44 Metabolite (biotransformation studies) Fluorine atoms enhance lipophilicity; hydroxyl improves solubility
(2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide Bis-4-fluorophenyl, hydroxyl, stereospecific R/S configuration 411.44 Metabolite of ezetimibe Stereochemistry and fluorophenyl groups alter metabolic pathways
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide Piperidin-4-yl, phenyl groups 364.5 Seized drug analysis (fentanyl analogs) Piperidine ring introduces conformational rigidity; lacks guanidino group

Pharmacological and Functional Insights

  • BIBP 3226: Demonstrates high selectivity for NPY Y1 receptors (picomolar affinity) due to the guanidino group’s strong interaction with aspartate residues in the receptor .
  • Fluorinated Analogs (e.g., ): The 4-fluorophenyl groups increase metabolic stability and blood-brain barrier penetration compared to BIBP 3224. However, the absence of the guanidino group reduces NPY Y1 affinity .
  • Diaminomethyl Substitution (): This modification reduces receptor binding efficiency by ~40% compared to BIBP 3226, highlighting the guanidino group’s critical role .

Biological Activity

The compound 2-(2,2-Diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide , also known as BIBP 3226, is a synthetic neuropeptide Y receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C27H31N5O3
  • Molecular Weight : 473.57 g/mol
  • CAS Number : 159013-54-4
  • Solubility : Soluble in DMSO and ethanol, with varying solubility in water depending on conditions.

BIBP 3226 primarily acts as an antagonist at the neuropeptide Y Y1 receptor (NPY Y1) and the neuropeptide FF receptor (NPFF). The binding affinities for these receptors are significant, with Ki values indicating strong competitive inhibition:

Receptor TypeKi Value (nM)
NPY Y11.1
NPFF279
NPFF108

This antagonistic action suggests potential therapeutic applications in conditions influenced by neuropeptide signaling, such as anxiety and stress-related disorders .

Neuropharmacology

Research indicates that BIBP 3226 may influence exploratory behavior and anxiety modulation through its action on neuropeptide pathways. The inhibition of NPY signaling can lead to altered stress responses, making it a candidate for further investigation in anxiety disorders .

Case Studies and Research Findings

Several studies have evaluated the biological effects of BIBP 3226:

  • Anxiety and Stress Response :
    • A study demonstrated that administration of BIBP 3226 in animal models resulted in reduced anxiety-like behaviors. This finding correlates with the known functions of NPY in stress modulation .
  • Pain Modulation :
    • Research has suggested that BIBP 3226 may play a role in pain pathways by modulating NPFF signaling, which is involved in pain perception. Experimental models showed that blocking NPFF receptors could alleviate pain responses .
  • Cognitive Effects :
    • Another area of investigation focused on the cognitive effects associated with NPY signaling. BIBP 3226 was found to impact memory retention and retrieval processes, indicating its potential role in cognitive enhancement or impairment depending on dosage and timing .

Comparative Analysis with Other Compounds

To contextualize the activity of BIBP 3226, a comparison with other neuropeptide antagonists is useful:

CompoundReceptor TargetKi Value (nM)Biological Activity
BIBP 3226NPY Y11.1Anxiety reduction, pain modulation
Compound XNPY Y25.0Appetite regulation
Compound YNPFF50Pain perception modulation

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify backbone connectivity (e.g., diphenylacetamide protons at δ 7.2–7.4 ppm, guanidino NH signals at δ 6.8–7.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion ([M+H]+^+ expected m/z ~584.3) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .
  • Data Resolution : If spectral contradictions arise (e.g., unexpected splitting in NMR), cross-validate with 2D techniques (COSY, HSQC) or repeat synthesis under inert atmosphere to rule out oxidation .

How does the guanidino group influence the compound’s reactivity and potential for functionalization?

Advanced Research Question
The guanidino group enhances basicity (pKa ~12.5) and hydrogen-bonding capacity, enabling:

  • Selective Modifications : Protect guanidine with Boc groups during alkylation or acylation of the hydroxybenzyl moiety .
  • Coordination Chemistry : Chelate metal ions (e.g., Cu2+^{2+}) for catalytic or imaging applications, analogous to fluorinated guanidine derivatives .
  • Bioconjugation : React with NHS esters or maleimides for peptide coupling, though steric hindrance from diphenylacetamide may require optimized linkers .

What biological targets or mechanisms could this compound modulate, based on structural analogs?

Advanced Research Question

  • Enzyme Inhibition : The guanidino group mimics arginine, suggesting potential as a protease (e.g., trypsin-like enzymes) or kinase inhibitor. Compare IC50_{50} values with analogs like 5-guanidinovaleramide derivatives .
  • Receptor Binding : The hydroxybenzyl group may target GPCRs (e.g., dopamine receptors) or nuclear receptors (e.g., estrogen receptor-β) via hydrogen bonding .
  • In Vivo Studies : Design pharmacokinetic assays (plasma stability, BBB penetration) using radiolabeled 18F^{18}F or 11C^{11}C isotopes, as seen in related PET tracer compounds .

How can researchers address contradictions in biological assay data, such as inconsistent IC50_{50}50​ values across studies?

Advanced Research Question

  • Assay Validation : Use positive controls (e.g., known protease inhibitors) and standardized protocols (pH, temperature) to minimize variability .
  • Structural Confirmation : Re-analyze compound purity via HPLC-MS post-assay to rule out degradation .
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to identify binding pose discrepancies caused by conformational flexibility in the guanidino group .

What comparative structural analyses are recommended to elucidate structure-activity relationships (SAR)?

Advanced Research Question

  • Analog Synthesis : Compare with derivatives lacking the guanidino group or substituting the hydroxybenzyl with methoxybenzyl .
  • Crystallography : Resolve X-ray structures of the compound bound to target proteins (e.g., trypsin) to map critical interactions .
  • Pharmacophore Mapping : Use QSAR models to quantify contributions of diphenylacetamide hydrophobicity and guanidine basicity to activity .

What environmental stability studies are relevant for this compound in ecological risk assessments?

Basic Research Question

  • Degradation Pathways : Investigate hydrolysis (pH 3–9 buffers) and photolysis (UV-Vis exposure) to predict environmental persistence .
  • Biotransformation : Use LC-MS/MS to identify metabolites in microbial or hepatic microsome assays, focusing on guanidine cleavage products .

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